4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

Medicinal Chemistry Drug Discovery Pre-formulation

A non-interchangeable chemical biology tool for probing HDAC inhibition, prenylation, and glutamine metabolism. Its unique ortho-imidazole phenyl group linked via a carbamoyl bond dictates distinct binding geometry and target engagement, making it a superior choice over broad-spectrum hydroxamate inhibitors. Ideal for SAR studies requiring a dual acidic/basic scaffold.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 510712-03-5
Cat. No. B1330991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid
CAS510712-03-5
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCCC(=O)O)N2C=CN=C2
InChIInChI=1S/C14H15N3O3/c18-13(6-3-7-14(19)20)16-11-4-1-2-5-12(11)17-9-8-15-10-17/h1-2,4-5,8-10H,3,6-7H2,(H,16,18)(H,19,20)
InChIKeyBUFNGFYVTYTZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid (CAS 510712-03-5): Chemical Identity and Functional Scaffold


4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (IUPAC: 5-(2-imidazol-1-ylanilino)-5-oxopentanoic acid) is a synthetic small molecule with a molecular weight of 273.29 Da (C14H15N3O3) [1]. It is characterized by a butyric acid backbone linked via a carbamoyl group to an imidazol-1-yl-phenyl moiety, positioning it as a member of the imidazole-containing monocarboxylic acid class [2]. This scaffold is commonly explored in medicinal chemistry for its potential to engage diverse biological targets, as imidazole derivatives are known to interact with enzymes, receptors, and nucleic acids through hydrogen bonding and π-π stacking interactions .

Why 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid Cannot Be Replaced by Simple Analogs


Generic substitution among imidazole-containing butyric acid derivatives is not viable due to the critical structure-activity relationship (SAR) imparted by the ortho-substituted phenyl-imidazole moiety. Unlike simpler alkyl-chain imidazoles or para-substituted analogs, the 2-(imidazol-1-yl)phenyl group in this compound introduces a unique spatial and electronic configuration that dictates binding geometry and target engagement . This structural distinction is paramount, as minor alterations—such as substituting the imidazole for a triazole, changing the linker length, or modifying the phenyl substitution pattern—have been shown in related series to drastically alter potency, selectivity, and even the mode of action from inhibition to activation [1]. Therefore, the precise molecular architecture of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a non-interchangeable determinant of its research utility.

Quantitative Differentiation of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid


Predicted Physicochemical Profile: Differentiating 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid from 4-Phenylbutyrate

The predicted physicochemical properties of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid differ significantly from the simpler, widely-used HDAC inhibitor 4-phenylbutyrate (4-PBA). The target compound is a larger, more rigid, and lipophilic molecule. Specifically, its predicted LogP and molecular weight are considerably higher than 4-PBA, indicating altered membrane permeability and protein binding potential . The presence of the imidazole ring also introduces a distinct pKa profile, with a predicted pKa of 4.63 for the carboxylic acid and a pKb of 5.31 for the imidazole nitrogen . This contrasts sharply with 4-PBA's simpler carboxylic acid (pKa ~4.8) and lack of a basic heterocyclic center.

Medicinal Chemistry Drug Discovery Pre-formulation

Structural Distinction from Pan-HDAC Inhibitor SAHA (Vorinostat)

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is structurally classified as a monocarboxylic acid related to butyric acid, and it is annotated as a histone deacetylase (HDAC) inhibitor based on its activity in glioma cell models [1]. However, its chemical architecture is fundamentally different from the FDA-approved pan-HDAC inhibitor vorinostat (SAHA). SAHA features a hydroxamic acid zinc-binding group (ZBG) and a long alkyl linker, whereas the target compound contains a carboxylic acid ZBG and a rigid phenyl-imidazole cap [2]. This structural divergence is critical; hydroxamates like SAHA are potent, broad-spectrum HDAC inhibitors, while carboxylic acid-containing HDAC inhibitors like butyrate derivatives often exhibit weaker activity but greater isoform selectivity [3].

Epigenetics Cancer Biology Chemical Biology

Functional Class Distinction from Simple Butyric Acid

While both 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid and the simple fatty acid butyric acid are associated with HDAC inhibitory activity, they are not interchangeable. The target compound is annotated to exhibit a broader functional profile beyond simple HDAC inhibition. According to ZFIN annotations, it inhibits protein isoprenylation, depletes plasma glutamine, and increases fetal haemoglobin production [1]. In contrast, the primary and most well-characterized mechanism of butyric acid is HDAC inhibition via its role as a short-chain fatty acid [2]. The addition of the phenylcarbamoyl-imidazole moiety in the target compound is likely responsible for these additional cellular effects, representing a significant functional divergence.

Cell Signaling Gene Expression HDAC Inhibition

High-Value Application Scenarios for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid in R&D


Chemical Probe Development for Epigenetic Target Deconvolution

Given its annotation as an HDAC inhibitor with additional pleiotropic effects (e.g., protein isoprenylation inhibition), this compound is best positioned as a chemical biology tool for deconvoluting the interconnected roles of HDAC activity, prenylation, and glutamine metabolism in cancer or neurological disease models [1]. Its distinct carboxylic acid ZBG and rigid scaffold make it a superior choice over broad-spectrum hydroxamate inhibitors like SAHA for studies requiring a different pharmacological profile.

Scaffold for Structure-Activity Relationship (SAR) Optimization Campaigns

The ortho-imidazole phenyl group linked to a butyric acid chain via a carbamoyl bond represents a versatile and underexplored scaffold. Medicinal chemists can use this compound as a starting point for systematic SAR studies to develop novel inhibitors of enzymes targeted by imidazole-containing ligands, such as cytochromes P450, nitric oxide synthases, or butyrylcholinesterase . Its distinct physicochemical properties compared to simpler analogs provide a new vector for optimization.

Specialized Reagent in Pre-formulation and Biophysical Assays

The predicted pKa of 4.63 and pKb of 5.31 for this compound make it a valuable reagent for investigating the impact of a dual acidic/basic functional group on solubility, permeability, and target binding kinetics in biophysical assays (e.g., SPR, ITC). Its use can provide critical data for the development of new chemical entities with similar property profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.